(Z)-N'-hydroxy-2-(2-(1-hydroxyethyl)pyrrolidin-1-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)pyrrolidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and an acetimidamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)pyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyethyl Group: This step often involves the use of hydroxyethylating agents under controlled conditions.
Formation of the Acetimidamide Moiety: This is typically done through amidation reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)pyrrolidin-1-yl)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)pyrrolidin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Pathways: The compound may influence various molecular pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one: Another complex organic compound with a similar structure.
Ligandrol (LGD-4033): A selective androgen receptor modulator with a different but somewhat related structure.
Uniqueness
(Z)-N’-hydroxy-2-(2-(1-hydroxyethyl)pyrrolidin-1-yl)acetimidamide stands out due to its unique combination of functional groups and its versatility in undergoing various chemical reactions
Properties
Molecular Formula |
C8H17N3O2 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N'-hydroxy-2-[2-(1-hydroxyethyl)pyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C8H17N3O2/c1-6(12)7-3-2-4-11(7)5-8(9)10-13/h6-7,12-13H,2-5H2,1H3,(H2,9,10) |
InChI Key |
YMWDQQZXRJYHRO-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C1CCCN1C/C(=N/O)/N)O |
Canonical SMILES |
CC(C1CCCN1CC(=NO)N)O |
Origin of Product |
United States |
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